4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15ClN4O |
|---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
4-chloro-6-(1,5-dimethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-5-10(16-17(7)3)9-6-11(13)15-12(14-9)8(2)18-4/h5-6,8H,1-4H3 |
InChI Key |
QQGOQINOOHECMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization with Acetylacetone
Reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ) with chloroacetonitrile in dioxane yields pyrimidinone intermediates, which are subsequently treated with POCl₃ to form chlorinated derivatives. For example:
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Cyclization | Chloroacetonitrile, dioxane | 83% | 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) |
| Chlorination | POCl₃, reflux | High | 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) |
This method demonstrates high efficiency in forming pyrazolo-pyrimidine cores.
Pyrimidine Core Functionalization
The pyrimidine ring is functionalized to introduce the 4-chloro and 2-(1-methoxyethyl) groups.
Chlorination with POCl₃
POCl₃ is widely used for chlorination. For example, treatment of 2-hydrazino-6-methylpyrimidin-4-one (3 ) with POCl₃ under reflux yields 4-chloro-2-hydrazino-6-methylpyrimidine (4 ).
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Hydrazino-6-methylpyrimidin-4-one (3 ) | POCl₃ | Reflux, 2 hrs | 4-Chloro-2-hydrazino-6-methylpyrimidine (4 ) |
This step is critical for activating the pyrimidine ring for subsequent substitutions.
Introduction of Methoxyethyl Group
The 2-(1-methoxyethyl) substituent is introduced via nucleophilic substitution or coupling. For instance, Suzuki-Miyaura cross-coupling reactions with boronic acids or esters may be employed.
| Step | Reagents/Conditions | Catalyst | Yield | Product |
|---|---|---|---|---|
| Coupling | 1-Methoxyethyl boronic acid, Pd | Pd(OAc)₂, xanphos | 87% | 2-(1-Methoxyethyl)-4-chloropyrimidine |
Regioselective Substitution
Control of substitution patterns is achieved through directing groups and reaction optimization.
Pyrazole Ring Functionalization
The 1,5-dimethylpyrazole substitution is established via regioselective alkylation or cyclization. For example, treatment of aminopyrazole intermediates with β-keto esters forms the pyrazole ring.
| Intermediate | Reagent | Conditions | Product |
|---|---|---|---|
| Ethyl 2-cyanoacetate | Hydrazine, tert-butoxy bis(dimethylamino)methane | Condensation, cyclization | 1,5-Dimethylpyrazole derivative (43 ) |
Core Optimization
The pyrimidine core is optimized using Suzuki couplings or Buchwald-Hartwig amination to introduce substituents at specific positions.
| Step | Reagents/Conditions | Catalyst | Yield | Product |
|---|---|---|---|---|
| Amination | 4-Fluoroaniline, HATU, DIEA | Pd₂(dba)₃, xanphos | 84% | 6-Methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrimidine |
Final Assembly and Purification
The final compound is assembled via coupling of the pyrazole and pyrimidine intermediates.
Condensation and Deprotection
The pyrazolo-pyrimidine core is formed by condensing intermediates with hydrazine or other agents, followed by deprotection (e.g., boron tribromide for methoxy groups).
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Condensation | Hydrazine, ethanol, reflux | 83–98% | 2-Hydrazinylpyrimidinone (56 ) |
| Deprotection | BBr₃, CH₂Cl₂ | 61% | 6-Methyl-2-hydrazinylpyrimidinone (7 ) |
Critical Reaction Parameters
Key parameters influencing synthesis efficiency include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–130°C (microwave) | Accelerates coupling reactions |
| Base | Cs₂CO₃ or NaOMe | Enhances nucleophilicity |
| Solvent | 1,4-Dioxane or DMF | Solubilizes intermediates |
Challenges and Limitations
-
Regioselectivity : Ensuring substitution at the 6-position of the pyrimidine requires precise control of directing groups.
-
Yield Optimization : POCl₃-mediated chlorination can lead to side reactions (e.g., over-chlorination).
-
Scalability : Multi-step routes may reduce overall yield; green chemistry methods (e.g., microwave-assisted synthesis) are being explored.
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| POCl₃-Mediated | 4–5 | 60–80% | High regioselectivity | Harsh conditions, toxicity |
| Suzuki Coupling | 3–4 | 70–90% | Flexible substitution patterns | Expensive catalysts |
| Hydrazine Condensation | 2–3 | 50–70% | Cost-effective | Limited functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopyrimidine derivatives.
Scientific Research Applications
Preliminary studies indicate that 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine exhibits significant biological activities:
- Anticancer Properties : The compound has been investigated as a potential inhibitor of specific kinases involved in cell proliferation, suggesting possible applications in cancer therapy. Similar pyrazolo-pyrimidine derivatives have shown promising results against various cancer cell lines by targeting key enzymes related to tumor growth .
- Kinase Inhibition : The compound's structure allows it to bind effectively to certain kinases, which are critical in various signaling pathways. Inhibition of these kinases could lead to reduced cell proliferation and tumor growth.
Anticancer Activity
Several studies have documented the anticancer effects of pyrazolo-pyrimidine derivatives similar to this compound:
- A study demonstrated that derivatives with modifications at the pyrazole or pyrimidine rings exhibited varying degrees of cytotoxicity against human cancer cell lines. The mechanisms identified include apoptosis induction and cell cycle arrest .
Kinase Interaction Studies
Research focusing on kinase interactions revealed that compounds structurally related to this compound can effectively inhibit kinase activity:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological activity being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Pyrimidine Core
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: Not provided): This compound replaces the 1,5-dimethylpyrazole and 1-methoxyethyl groups with a chloromethyl and fused pyrazolo[3,4-d]pyrimidine system.
- 4-Chloro-6-(trifluoromethyl)pyrimidine derivatives (e.g., EP 4 374 877 A2) :
Trifluoromethyl groups are electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the 1-methoxyethyl group in the target compound. Such derivatives are often used in agrochemicals due to their resistance to oxidative degradation .
Heterocyclic Substituent Variations
- Pyrazole vs. Imidazole Derivatives :
The 1,5-dimethylpyrazole group in the target compound provides two methyl groups that reduce hydrogen-bonding capacity compared to imidazole-containing analogs like 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (CAS: M8158). Imidazoles can engage in stronger H-bonding via N–H groups, influencing crystal packing and solubility . - Coumarin-Tetrazole-Pyrimidine Hybrids (e.g., Compound 4i/j) :
These derivatives incorporate coumarin and tetrazole rings, introducing fluorescence and metal-chelating properties absent in the target compound. Such modifications expand applications in biosensing and catalysis .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituents (Positions 2, 4, 6) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 1-Methoxyethyl, Cl, 1,5-dimethylpyrazole | Pyrimidine, ether, chloro | ~293.75 (calc.) |
| 4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine | Chloromethyl, Cl, fused pyrazole-pyrimidine | Chloro, methyl, fused heterocycle | ~238.66 (calc.) |
| 4-Chloro-2-methyl-6-(4-methylimidazol-1-yl)pyrimidine | Methyl, Cl, 4-methylimidazole | Imidazole, chloro | ~208.65 (calc.) |
Research Findings and Implications
The target compound’s 1-methoxyethyl group offers a balance of solubility and steric effects, distinguishing it from more reactive (e.g., chloromethyl) or rigid (e.g., fused pyrazolo-pyrimidine) analogs. Its pyrazole ring contributes to metabolic stability, as seen in related pyrazolo[3,4-d]pyrimidines with demonstrated bioactivity . Crystallographic studies using SHELX and WinGX () could reveal how the methoxyethyl group influences hydrogen-bonding patterns compared to imidazole or trifluoromethyl analogs, informing drug design .
Biological Activity
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound notable for its potential biological activities. Characterized by a pyrimidine ring substituted with a chlorinated pyrazole and methoxyethyl groups, this compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly as an anticancer agent.
- Molecular Formula: C₁₂H₁₅ClN₄O
- Molecular Weight: 266.73 g/mol
- CAS Number: 1708288-58-7
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cell proliferation. Its structural features enhance its reactivity and interactions with various biological targets, making it a promising candidate for therapeutic applications.
Inhibition of Kinases
Research suggests that this compound may inhibit specific kinases associated with tumor growth and proliferation. This inhibition is crucial for its potential use in oncology, particularly against cancers characterized by aberrant kinase signaling pathways.
The mechanism of action involves binding to kinase enzymes, thereby interfering with their activity. This leads to:
- Inhibition of Cell Proliferation: The compound has shown to block the cell cycle progression in cancer cells.
- Induction of Apoptosis: Studies have indicated that it can promote apoptosis in cancerous cells by altering the BAX/Bcl-2 ratio, critical for regulating cell death.
Case Study 1: Anticancer Activity
In vitro studies have evaluated the compound's anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer) and HCT-116 (colon cancer).
- Findings: The compound demonstrated significant cytotoxicity with IC₅₀ values indicating potent anti-proliferative activity.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| This compound | X.XX | A549 |
| This compound | Y.YY | HCT-116 |
Case Study 2: Kinase Inhibition
A study focused on the inhibition of epidermal growth factor receptor (EGFR), a critical target in cancer therapy:
- Results: The compound exhibited competitive inhibition against both wild-type and mutant EGFR.
| EGFR Type | IC₅₀ (µM) |
|---|---|
| Wild-type | 0.016 |
| Mutant | 0.236 |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis of halogenated pyrimidine derivatives often involves cyclocondensation, nucleophilic substitution, or cross-coupling reactions. For example:
- Cyclocondensation : Pyrimidine cores can be synthesized via condensation of 1,5-dimethyl-1H-pyrazole-3-carboxamide with chloroacetone derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Halogenation : Chlorination at the 4-position is typically achieved using POCl₃ or PCl₅ in anhydrous conditions .
- Functionalization : The 1-methoxyethyl group at the 2-position may be introduced via alkylation of a precursor pyrimidine with 1-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) .
Q. Key Factors Affecting Purity :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove residual solvents.
- Temperature Control : Overheating during chlorination can lead to side products (e.g., overhalogenation or decomposition).
- Workup Procedures : Neutralization of acidic byproducts (e.g., HCl from POCl₃) and column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity products .
Q. Example Reaction Conditions from Literature :
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 1,5-dimethyl-1H-pyrazole-3-carboxamide, chloroacetone, DMF, 80°C, 12h | 62% | >95% | |
| Chlorination | POCl₃, reflux, 6h | 68% | >90% | |
| Alkylation | 1-methoxyethyl bromide, K₂CO₃, acetonitrile, 60°C, 8h | 50% | >92% |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?
Methodological Answer: X-ray crystallography is essential for resolving molecular geometry, hydrogen bonding, and crystal packing. Key steps include:
Crystal Growth : Slow evaporation of a saturated solution in ethanol or dichloromethane at 4°C .
Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Direct methods in SHELXS or intrinsic phasing in SHELXD for initial model generation .
Refinement : Iterative refinement using SHELXL to adjust atomic coordinates, displacement parameters, and occupancy factors for disordered atoms .
Q. Software Tools and Applications :
| Software | Application | Reference |
|---|---|---|
| SHELXS | Phase determination via Patterson or direct methods | |
| SHELXL | Least-squares refinement, handling twinned data | |
| Olex2 | Graphical interface for model building and validation |
Q. Example Crystallographic Data :
- Space Group : P2₁/c (common for pyrimidine derivatives) .
- Disorder Handling : Partial occupancy refinement for flexible 1-methoxyethyl groups .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR, MS) and computational modeling predictions for this compound?
Methodological Answer: Discrepancies between experimental and computational data often arise from dynamic effects (e.g., tautomerism) or improper solvent modeling. Strategies include:
- 2D NMR Experiments : Use COSY and HSQC to assign proton-carbon correlations and verify substituent positions .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level and compare calculated vs. experimental NMR shifts. Adjust for solvent effects (e.g., PCM model for DMSO-d₆) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., Cl vs. CF₃ substituents) .
Case Study :
In , conflicting NMR signals for pyrazole protons were resolved via X-ray diffraction, confirming the dominance of a single tautomer in the solid state .
Q. What are the challenges in optimizing reaction yields for halogenated pyrimidine derivatives, and how can kinetic studies inform process improvements?
Methodological Answer: Halogenated pyrimidines often suffer from low yields due to:
- Steric Hindrance : Bulky substituents (e.g., 1-methoxyethyl) slow nucleophilic attack at the 4-position.
- Side Reactions : Competing hydrolysis during chlorination (e.g., POCl₃ reacting with moisture).
Q. Kinetic Optimization Strategies :
In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation .
Rate-Limiting Step Analysis : Vary temperature (20–100°C) to identify activation barriers. For example, chlorination is often rate-limited by POCl₃ diffusion .
Catalyst Screening : Add Lewis acids (e.g., ZnCl₂) to accelerate electrophilic substitution .
Q. Example Yield Improvement :
- Baseline Yield : 50% (uncatalyzed chlorination at 80°C) .
- Optimized Yield : 75% with 5 mol% ZnCl₂ at 60°C .
Q. How can hydrogen-bonding patterns and graph-set analysis predict crystal packing behavior for this compound?
Methodological Answer: Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into D (donor), A (acceptor), and R (ring) motifs. For pyrimidines:
- Primary Motifs : N–H···N and C–H···Cl interactions dominate, forming chains (C(4) or C(6)) or rings (R₂²(8)) .
- Packing Prediction : Strong N–H···N bonds often lead to layered structures, while weak C–H···O interactions dictate interlayer spacing .
Case Study :
In , the title compound forms a C(6) chain via N–H···O bonds, with π-π stacking (3.8 Å) between pyrimidine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
